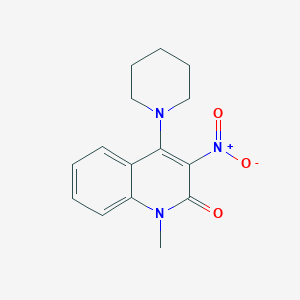
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone, also known as MNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinolinone derivatives, which have been shown to exhibit a wide range of biological activities. MNQ has been found to have promising properties, including its ability to selectively target and inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Mécanisme D'action
The mechanism of action of 1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone involves its ability to bind selectively to the active site of certain enzymes, inhibiting their function. This compound has been shown to have a high affinity for acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit certain enzymes and increase the levels of acetylcholine in the brain. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound has been found to have anti-inflammatory activity, which could make it a valuable tool for studying the role of inflammation in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone has several advantages as a tool for scientific research. It has a high degree of selectivity for certain enzymes, making it a valuable tool for studying specific biochemical pathways. This compound is also relatively easy to synthesize, and its properties have been well characterized in the literature. However, this compound does have some limitations. Its potency can vary depending on the assay conditions, and its effects on other enzymes and pathways are not well understood.
Orientations Futures
There are several future directions for research on 1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of research is the use of this compound as a tool for studying the role of acetylcholinesterase and butyrylcholinesterase in neurological disorders such as Alzheimer's disease. Finally, this compound could be used as a starting point for the development of new drugs with neuroprotective or anti-inflammatory properties.
Méthodes De Synthèse
The synthesis of 1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone involves several steps, starting with the reaction of 2-chloro-3-nitrobenzoic acid with piperidine to form 2-chloro-3-nitrobenzoylpiperidine. This intermediate is then reacted with methyl anthranilate to form this compound. The synthesis of this compound has been well documented in the literature, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
1-methyl-3-nitro-4-(1-piperidinyl)-2(1H)-quinolinone has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound a valuable tool for studying the role of these enzymes in neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-methyl-3-nitro-4-piperidin-1-ylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-16-12-8-4-3-7-11(12)13(14(15(16)19)18(20)21)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSVVKDDAELSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383030 |
Source


|
| Record name | 1-Methyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141945-54-2 |
Source


|
| Record name | 1-Methyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)


![1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
![1-acetyl-4-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5106675.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5106683.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-iodobenzamide](/img/structure/B5106702.png)

![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)
![(4-(4-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methanol](/img/structure/B5106732.png)
